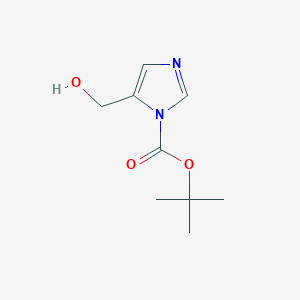![molecular formula C18H14N4OS2 B3220864 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone CAS No. 1203217-66-6](/img/structure/B3220864.png)
2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Übersicht
Beschreibung
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone is a sophisticated organic molecule known for its distinctive structure, which comprises a benzo[d]thiazole ring connected to an ethanone group, further linked to a 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole unit. Its complex molecular architecture allows for diverse chemical interactions and applications across various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multiple steps. Initial formation of the benzo[d]thiazole and 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole intermediates is crucial. A common synthetic pathway includes:
Synthesis of benzo[d]thiazole derivative: : Reacting 2-aminobenzenethiol with a halogenated ketone under basic conditions.
Formation of benzo[d]imidazole: : Condensing o-phenylenediamine with a carbonyl compound under acidic conditions to form the imidazo ring.
Coupling Reaction: : The final coupling of the benzo[d]thiazole derivative with the benzo[d]imidazole derivative through an ethanone linker, typically using a cross-coupling reagent like a palladium catalyst.
Industrial Production Methods
Industrial-scale production might employ a similar synthetic route but with optimized reaction conditions to maximize yield and reduce cost. Automation and continuous flow reactors are often used to streamline the process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones in the benzo[d]thiazole ring.
Reduction: : Reduction reactions can target the carbonyl group or nitrogens within the imidazole ring, resulting in alcohols or amines.
Substitution: : Nucleophilic or electrophilic substitutions are feasible on the aromatic rings, allowing for functional group modifications.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halogenating agents, amines, or organometallic compounds under appropriate conditions (e.g., bases, solvents).
Major Products
The products vary depending on the specific reactions but include functionalized derivatives that can be tailored for specific applications, enhancing or modifying the biological or chemical activity of the compound.
Wissenschaftliche Forschungsanwendungen
In Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile reactive sites.
In Biology
It has been studied for its potential bioactivity, particularly in enzyme inhibition and as a scaffold in drug design.
In Medicine
Its unique structure makes it a candidate for developing new pharmaceuticals, particularly as an inhibitor of specific proteins or pathways involved in diseases like cancer or microbial infections.
In Industry
The compound can serve as a precursor to specialty chemicals or materials with advanced functionalities, useful in fields like materials science or catalysis.
Wirkmechanismus
The compound's mechanism of action is dependent on its specific interaction with molecular targets, which may include:
Binding to enzymes: : Modulating their activity through inhibition or activation.
Interacting with receptors: : Altering signal transduction pathways.
Disrupting cellular processes: : Such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-1-(benzyl)ethanone: : Lacks the imidazole ring, possibly altering its biological activity and chemical reactivity.
1-(benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone: : Contains similar structural motifs but without the thiazole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both benzo[d]thiazole and benzo[d]imidazo[1,2-a]imidazole rings within a single molecule provides a unique combination of reactive sites and potential bioactivities, distinguishing it from other similar compounds.
This versatility and multifaceted nature make 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone a valuable compound in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-16(11-24-18-20-13-6-2-4-8-15(13)25-18)22-10-9-21-14-7-3-1-5-12(14)19-17(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACRKBMVIUIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3220794.png)



![3-(furan-2-yl)-6-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B3220849.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3220857.png)
![4-(2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3220868.png)


![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3220896.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3220897.png)
